molecular formula C9H19Cl2N3O B1379709 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1609395-33-6

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Cat. No.: B1379709
CAS No.: 1609395-33-6
M. Wt: 256.17 g/mol
InChI Key: LDMOSKCWFPLURK-UHFFFAOYSA-N
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Description

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The compound has a molecular formula of C9H17N3O.2ClH and a molecular weight of 256.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of 1-methylpiperazine with a suitable ketone, followed by purification and conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound can engage in hydrogen bonding, π-stacking, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold in medicinal chemistry and other research fields .

Properties

IUPAC Name

1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMOSKCWFPLURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 2
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 3
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 4
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 5
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 6
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

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